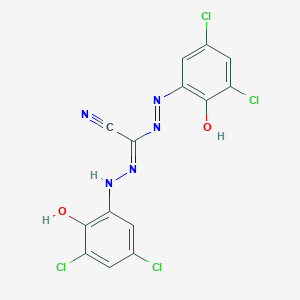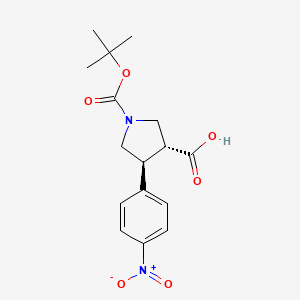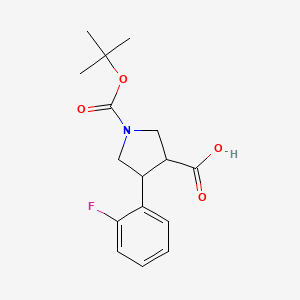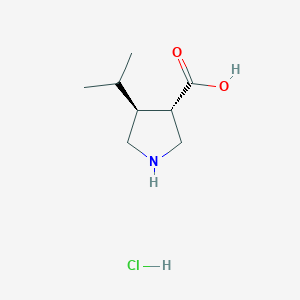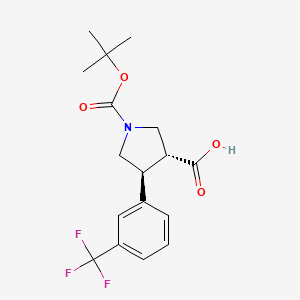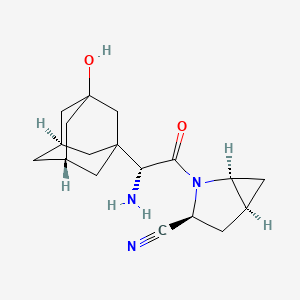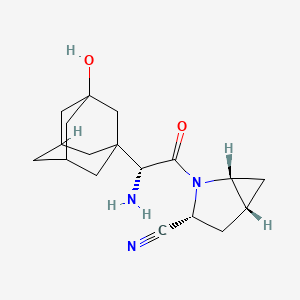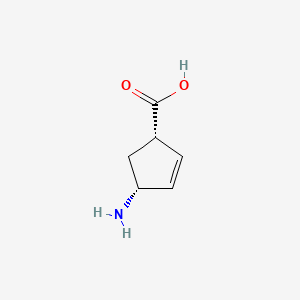![molecular formula (C₄₂H₆₄S₄)n B1142357 Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophen) CAS No. 888491-19-8](/img/new.no-structure.jpg)
Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophen)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) is a semiconducting polymer known for its high hole mobility and ordered crystalline structure.
Wissenschaftliche Forschungsanwendungen
Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) has a wide range of applications in scientific research:
Organic Electronics: Used in the fabrication of OFETs and OPVs due to its high hole mobility and stability.
Solar Cells: Utilized in the development of organic solar cells, where it serves as a hole-transporting material.
Photodiodes: Applied in photodiodes for its efficient charge transport properties.
Wirkmechanismus
Target of Action
PBTTT-C14 is primarily used as a semiconducting material in the fabrication of organic thin-film transistors . Its primary targets are the organic channels in these transistors, where it plays a crucial role in conducting charge .
Mode of Action
PBTTT-C14 interacts with its targets by forming an organic channel in thin-film transistors . This polymer exhibits a highly responsive behavior at different levels of ammonia concentrations . The interaction results in notable changes in the transistor parameters, including channel mobility, threshold voltage, and the on-off ratio .
Biochemical Pathways
The electrostatic and chemical interaction between gases and the PBTTT-C14 semiconductor is key to its sensing mechanism .
Pharmacokinetics
Its semiconductor properties, such as charge carrier mobility, are crucial for its function .
Result of Action
The result of PBTTT-C14’s action is the creation of a responsive and selective sensor for toxic ammonia gas . The sensor can detect ammonia concentrations as low as 2 ppm, with a response time of 30 seconds and a recovery time of 40 seconds .
Action Environment
The performance of PBTTT-C14 is influenced by environmental factors. For instance, the sensor’s performance has been tested in humid environmental conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) typically involves the Stille coupling reaction. This method uses a palladium catalyst to couple 2,5-dibromo-thieno[3,2-b]thiophene with 3-tetradecylthiophene-2-boronic acid. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, at elevated temperatures (around 100-120°C) in the presence of a solvent like toluene .
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves using high-purity reagents, precise control of reaction conditions, and efficient purification techniques such as column chromatography and recrystallization. The polymer is often produced in large batches to meet the demand for electronic applications .
Analyse Chemischer Reaktionen
Types of Reactions
Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like ferric chloride (FeCl₃) or hydrogen peroxide (H₂O₂), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions are less common but can be performed using reducing agents such as sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: Ferric chloride (FeCl₃), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Bromine (Br₂), iodine (I₂)
Major Products
The major products of these reactions include various oxidized, reduced, and substituted derivatives of the original polymer, which can exhibit different electronic and physical properties .
Vergleich Mit ähnlichen Verbindungen
Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) is often compared with other semiconducting polymers such as:
Poly(3-hexylthiophene-2,5-diyl): Known for its high charge mobility but less ordered structure compared to Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene).
Poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene): Similar in structure but with shorter alkyl chains, affecting its solubility and electronic properties.
The uniqueness of Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) lies in its long alkyl side chains, which enhance its solubility and processability, making it highly suitable for various electronic applications .
Eigenschaften
CAS-Nummer |
888491-19-8 |
|---|---|
Molekularformel |
(C₄₂H₆₄S₄)n |
Molekulargewicht |
-697.22 |
Synonyme |
PBTTT-C14; Lisicon SP 210; Poly[thieno[3,2-b]thiophene-2,5-diyl(4,4’-ditetradecyl[2,2’-bithiophene]-5,5’-diyl)] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


